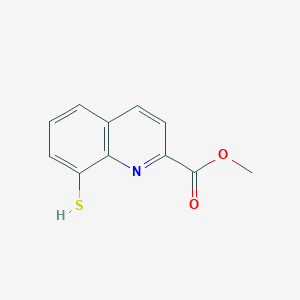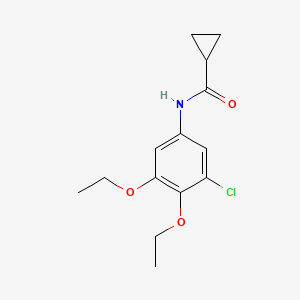
N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H18ClNO3. This compound is characterized by a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with chlorine and two ethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 3-chloro-4,5-diethoxybenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and its role as a pharmacophore in drug design.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyclopropane ring and the substituted phenyl group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(3-Chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(4-Chloro-2-fluorophenyl)cyclopropanecarboxamide
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of both ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the substituted phenyl group provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90257-04-8 |
|---|---|
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
N-(3-chloro-4,5-diethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H18ClNO3/c1-3-18-12-8-10(16-14(17)9-5-6-9)7-11(15)13(12)19-4-2/h7-9H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
VXTVKESSAVRYJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)C2CC2)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
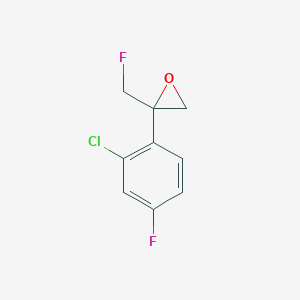
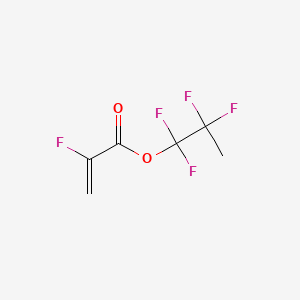
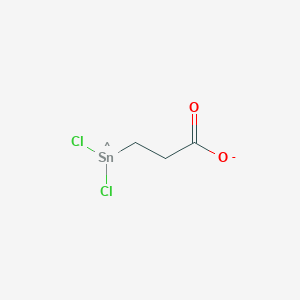

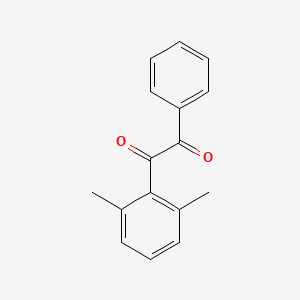
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


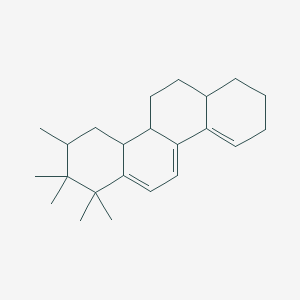
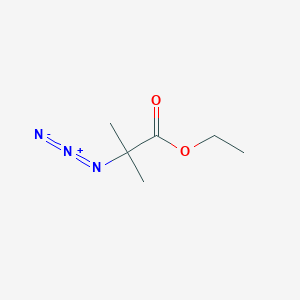
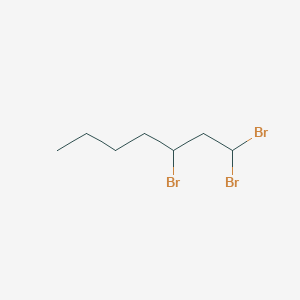
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
